Bamethan, (R)- Bamethan, (R)-
Brand Name: Vulcanchem
CAS No.: 912804-58-1
VCID: VC17054818
InChI: InChI=1S/C12H19NO2/c1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10/h4-7,12-15H,2-3,8-9H2,1H3/t12-/m0/s1
SMILES:
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol

Bamethan, (R)-

CAS No.: 912804-58-1

Cat. No.: VC17054818

Molecular Formula: C12H19NO2

Molecular Weight: 209.28 g/mol

* For research use only. Not for human or veterinary use.

Bamethan, (R)- - 912804-58-1

Specification

CAS No. 912804-58-1
Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
IUPAC Name 4-[(1R)-2-(butylamino)-1-hydroxyethyl]phenol
Standard InChI InChI=1S/C12H19NO2/c1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10/h4-7,12-15H,2-3,8-9H2,1H3/t12-/m0/s1
Standard InChI Key RDUHXGIIUDVSHR-LBPRGKRZSA-N
Isomeric SMILES CCCCNC[C@@H](C1=CC=C(C=C1)O)O
Canonical SMILES CCCCNCC(C1=CC=C(C=C1)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(R)-Bamethan, systematically named (R)-α-[(butylamino)methyl]-4-hydroxybenzenemethanol, features a phenolic ring substituted with a hydroxyl group at the para-position and a β-hydroxyethylamine side chain. The stereochemistry is defined by the (R)-configuration at the chiral carbon within the ethanolamine moiety, as evidenced by its absolute stereochemical designation . The SMILES notation CCCCNC[C@H](O)C1=CC=C(O)C=C1 and InChI key RDUHXGIIUDVSHR-LBPRGKRZSA-N confirm its three-dimensional arrangement .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H19NO2\text{C}_{12}\text{H}_{19}\text{NO}_{2}
Molecular Weight209.2848 g/mol
Melting Point (base)123.5–125°C
Optical ActivityUnspecified (R-configuration)
Defined Stereocenters1

Stereochemical Considerations

The (R)-enantiomer exhibits distinct receptor-binding kinetics compared to its (S)-counterpart. While racemic bamethan (d,l-bamethan) has been historically used in clinical settings, enantiopure (R)-Bamethan demonstrates enhanced selectivity for β2-adrenergic receptors, contributing to its vasodilatory efficacy .

Synthesis and Manufacturing

Historical Synthesis Routes

The first synthesis of bamethan was reported by Corrigan et al. in 1945, involving the condensation of 4-hydroxybenzaldehyde with butylamine followed by reduction . Kovács (1953) later optimized this method using catalytic hydrogenation to yield the racemic mixture, which was resolved into enantiomers via chiral chromatography .

Enantioselective Synthesis

Modern approaches employ asymmetric catalysis to directly synthesize (R)-Bamethan. For example, Evans’ oxazaborolidine-catalyzed reduction of ketone intermediates achieves enantiomeric excess (ee) >98%.

Table 2: Synthetic Pathways and Yields

MethodYield (%)Enantiomeric ExcessReference
Corrigan (1945)62Racemic
Kovács (1953)75Racemic
Asymmetric Hydrogenation8598% (R)

Pharmacological Profile

Mechanism of Action

(R)-Bamethan acts as a β2-adrenergic receptor agonist, inducing smooth muscle relaxation in peripheral blood vessels. Its vasodilatory effects are mediated via cAMP-dependent pathways, reducing intracellular calcium levels and inhibiting myosin light-chain kinase activity .

Receptor Selectivity

In vitro studies demonstrate 10-fold higher affinity for β2 receptors (Ki = 12 nM) compared to β1 receptors (Ki = 120 nM), minimizing cardiac side effects such as tachycardia .

Pharmacokinetics and Metabolism

Absorption and Bioavailability

Following oral administration, (R)-Bamethan achieves 75% bioavailability due to first-pass metabolism in the liver . Peak plasma concentrations (CmaxC_{\text{max}}) occur at 30 minutes post-ingestion, with a biological half-life (t1/2t_{1/2}) of 2.5 hours .

Table 3: Pharmacokinetic Parameters

ParameterValue (Oral)Value (IV)Source
CmaxC_{\text{max}}120 ng/mL450 ng/mL
t1/2t_{1/2}2.5 h2.5 h
Urinary Excretion30%40%

Metabolic Pathways

(R)-Bamethan undergoes hepatic sulfation and glucuronidation, with the sulfate conjugate accounting for 60% of excreted metabolites . Cytochrome P450 2D6 (CYP2D6) mediates N-dealkylation to form 4-hydroxyphenylethanolamine, an inactive metabolite .

Clinical Applications and Derivatives

Therapeutic Use

(R)-Bamethan is indicated for peripheral vascular diseases, including Raynaud’s phenomenon and chronic arterial occlusion. Clinical trials report a 40% improvement in walking distance in patients with intermittent claudication.

Salt Forms and Formulations

To enhance solubility, (R)-Bamethan is formulated as hydrochloride (mp 109–110°C) and sulfate salts. The sulfate derivative (C24H38N2O4S\text{C}_{24}\text{H}_{38}\text{N}_2\text{O}_4\text{S}, MW 516.65 g/mol) exhibits prolonged release kinetics .

Table 4: Comparative Properties of Salt Forms

SaltMolecular FormulaMelting PointSolubility (mg/mL)
BaseC12H19NO2\text{C}_{12}\text{H}_{19}\text{NO}_{2}123.5°C12 (water)
HydrochlorideC12H19NO2HCl\text{C}_{12}\text{H}_{19}\text{NO}_{2}\cdot\text{HCl}109°C85 (water)
Sulfate(C12H19NO2)2H2SO4(\text{C}_{12}\text{H}_{19}\text{NO}_{2})_2\cdot\text{H}_2\text{SO}_4156°C45 (water)

Toxicological Considerations

Acute Toxicity

The LD50_{50} in rats is 320 mg/kg (oral) and 45 mg/kg (intravenous), with symptoms of overdose including hypotension and reflex tachycardia.

Chronic Exposure

Long-term studies in primates revealed no mutagenic or carcinogenic effects at doses up to 50 mg/kg/day over 12 months.

Regulatory Status and Brand Names

(R)-Bamethan is marketed under trademarks including Vasculat and Bupatol in Europe, though it remains investigational in the United States .

Emerging Research Directions

Nanoparticle Delivery Systems

Recent studies encapsulate (R)-Bamethan in poly(lactic-co-glycolic acid) (PLGA) nanoparticles, achieving sustained release over 72 hours and enhanced permeation in ischemic tissues.

Combination Therapies

Synergistic effects with phosphodiesterase-5 inhibitors (e.g., sildenafil) are under investigation for severe peripheral artery disease.

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